![molecular formula C13H18N2O B2690407 4-Cyclohexylbenzohydrazide CAS No. 179166-82-6](/img/structure/B2690407.png)
4-Cyclohexylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclohexylbenzohydrazide, also known as CHBH, is an organic compound that is widely used in various chemical, biochemical, and physiological experiments. It is a white, crystalline solid with a melting point of 169-170°C. The compound is synthesized from benzohydrazide and cyclohexanone, with the reaction being catalyzed by an acid, such as hydrochloric acid. CHBH is soluble in water, methanol, ethanol, and acetone, making it a versatile compound for laboratory experiments.
Scientific Research Applications
Nanoparticle Delivery Systems
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications
This study explores solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, offering advantages like modified release profiles and reduced environmental toxicity. Although it focuses on carbendazim and tebuconazole, the methodologies could be applicable to delivering compounds like 4-Cyclohexylbenzohydrazide in agricultural settings (E. Campos et al., 2015).
Drug Synthesis and Inhibition Studies
Synthesis of Novel Heterocyclic Compounds Derived from Acetohydrazide and Investigation of Their Lipase and α-Glucosidase Inhibition
Research on synthesizing new compounds from a related hydrazide structure and their potential as inhibitors for enzymes like lipase and α-glucosidase could provide insights into how 4-Cyclohexylbenzohydrazide might be utilized in biochemical or medicinal contexts (O. Bekircan et al., 2015).
Electrochemical Sensing
Cyclodextrin-Graphene Hybrid Nanosheets for Ultrasensitive Detection of Carbendazim
The development of enhanced materials for detecting pesticides, using cyclodextrin-graphene hybrid nanosheets, showcases advanced sensing technologies that could be adapted for monitoring 4-Cyclohexylbenzohydrazide or related compounds in various samples (Yujing Guo et al., 2011).
Antioxidant Activity of Derivatives
Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety Investigation of Their Antioxidant Activity
This research on the synthesis of heterocyclic compounds and their antioxidant activities could relate to the potential for 4-Cyclohexylbenzohydrazide derivatives to serve as antioxidants, with implications for pharmaceutical or cosmetic applications (H. S. Kareem et al., 2016).
Synthesis and Anticancer Activity
Synthesis and Anticancer Activity of Arylazothiazoles and 1,3,4-Thiadiazoles Using Chitosan-Grafted-Poly(4-Vinylpyridine) as a Novel Copolymer Basic Catalyst
Exploring the synthesis of novel compounds with potential anticancer activity, this study suggests that derivatives of hydrazides, similar in functionality to 4-Cyclohexylbenzohydrazide, could have significant applications in developing new anticancer drugs (S. M. Gomha et al., 2015).
properties
IUPAC Name |
4-cyclohexylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXLXRDDTYQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.